1,3,4-Oxadiazole-2(3H)-thione, 3-(((3,5-dichlorophenyl)amino)methyl)-5-(4-pyridinyl)-
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Overview
Description
1,3,4-Oxadiazole-2(3H)-thione, 3-(((3,5-dichlorophenyl)amino)methyl)-5-(4-pyridinyl)- is a heterocyclic compound that belongs to the oxadiazole family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,4-oxadiazole derivatives typically involves the cyclization of appropriate hydrazides with carbon disulfide or other suitable reagents. For this specific compound, the synthetic route may involve:
Formation of Hydrazide: Reacting 3,5-dichloroaniline with an appropriate acyl chloride to form the corresponding hydrazide.
Cyclization: Treating the hydrazide with carbon disulfide and a base to form the oxadiazole ring.
Functionalization: Introducing the pyridinyl group through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of such compounds may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and purification techniques like crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1,3,4-Oxadiazole-2(3H)-thione derivatives can undergo various chemical reactions, including:
Oxidation: Conversion to oxadiazole-2-oxide derivatives.
Reduction: Reduction of the thione group to a thiol or further to an alkane.
Substitution: Nucleophilic or electrophilic substitution reactions at the aromatic rings.
Common Reagents and Conditions
Oxidation: Using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Utilizing halogenating agents, nucleophiles, or electrophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole-2-oxide derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
1,3,4-Oxadiazole-2(3H)-thione derivatives have been explored for various scientific research applications, including:
Medicinal Chemistry: Potential use as antimicrobial, anticancer, anti-inflammatory, and antiviral agents.
Agriculture: Development of pesticides and herbicides.
Materials Science: Use in the synthesis of polymers, dyes, and other advanced materials.
Mechanism of Action
The mechanism of action of 1,3,4-oxadiazole-2(3H)-thione derivatives varies depending on their specific application. In medicinal chemistry, these compounds may interact with various molecular targets, such as enzymes, receptors, or DNA. The pathways involved can include inhibition of enzyme activity, disruption of cellular processes, or modulation of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
1,3,4-Oxadiazole-2(3H)-thione: Basic structure without additional functional groups.
1,3,4-Oxadiazole-2(3H)-one: Oxygen replacing sulfur in the thione group.
1,2,4-Oxadiazole: Different positioning of nitrogen atoms in the ring.
Uniqueness
The uniqueness of 1,3,4-oxadiazole-2(3H)-thione, 3-(((3,5-dichlorophenyl)amino)methyl)-5-(4-pyridinyl)- lies in its specific functional groups, which may confer unique biological activities and chemical reactivity compared to other oxadiazole derivatives.
Properties
CAS No. |
84249-82-1 |
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Molecular Formula |
C14H10Cl2N4OS |
Molecular Weight |
353.2 g/mol |
IUPAC Name |
3-[(3,5-dichloroanilino)methyl]-5-pyridin-4-yl-1,3,4-oxadiazole-2-thione |
InChI |
InChI=1S/C14H10Cl2N4OS/c15-10-5-11(16)7-12(6-10)18-8-20-14(22)21-13(19-20)9-1-3-17-4-2-9/h1-7,18H,8H2 |
InChI Key |
VWMCOWJLNJFMNS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC=C1C2=NN(C(=S)O2)CNC3=CC(=CC(=C3)Cl)Cl |
Origin of Product |
United States |
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